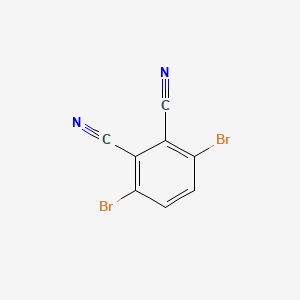

3,6-Dibromophthalonitrile

Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of 3,6-dibromophthalonitrile follows International Union of Pure and Applied Chemistry (IUPAC) guidelines. The parent structure is benzene-1,2-dicarbonitrile, where the two nitrile groups occupy the 1- and 2-positions of the benzene ring. The addition of bromine atoms at the 3- and 6-positions yields the full IUPAC name 3,6-dibromobenzene-1,2-dicarbonitrile . This nomenclature ensures unambiguous identification, distinguishing it from isomeric forms such as 4,5-dibromophthalonitrile.

The compound’s molecular formula is C₈H₂Br₂N₂ , with a molecular weight of 285.93 g/mol . Its simplified structural representation highlights the symmetrical placement of bromine atoms relative to the nitrile groups, a configuration that influences its reactivity and crystallographic packing.

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₈H₂Br₂N₂ | |

| Molecular weight | 285.93 g/mol | |

| Elemental analysis (C) | 33.61% | |

| Elemental analysis (H) | 0.71% | |

| Elemental analysis (Br) | 55.9% |

Molecular Structure and Crystallographic Analysis

The molecular structure of this compound features a planar benzene ring with two electron-withdrawing nitrile groups at the 1- and 2-positions and two bromine atoms at the 3- and 6-positions. This arrangement creates a symmetrical framework that enhances stability and facilitates predictable reactivity in substitution reactions. While crystallographic data for this specific compound is not explicitly reported in the provided sources, analogous structures such as 4,5-diamino-3,6-dibromophthalonitrile (CAS 1881269-28-8) exhibit similar planar geometries, with bromine and nitrile groups influencing intermolecular interactions.

The bromine atoms introduce steric hindrance and electronic effects, polarizing the aromatic ring and directing subsequent reactions. For example, in the synthesis of zinc phthalocyanines, this compound acts as a precursor, where its bromine substituents are replaced by thienyl groups to modulate optical properties. Theoretical models predict that the symmetrical substitution pattern in this compound minimizes torsional strain, favoring coplanar alignment of functional groups.

Comparative Analysis with Isomeric Forms

A comparative analysis with isomeric forms, such as 4,5-dibromophthalonitrile, reveals significant differences in electronic distribution and reactivity. In this compound, the bromine atoms are meta to the nitrile groups, whereas in the 4,5-isomer, bromine atoms occupy ortho positions relative to one nitrile group. This positional isomerism alters the compound’s dipole moment and solubility. For instance, the symmetrical 3,6-isomer exhibits lower polarity compared to the asymmetrical 4,5-isomer, though experimental data on the latter remains scarce in the literature.

Synthetic pathways further highlight these differences. The 3,6-dibromo derivative is prepared via bromination of 3,6-dihydroxyphthalonitrile using triphenylphosphine dibromide, a method that selectively targets the 3- and 6-positions due to the directing effects of the hydroxyl groups. In contrast, synthesizing the 4,5-isomer would require alternative starting materials or regioselective bromination strategies, underscoring the challenges in accessing certain isomeric forms.

Electronic effects also diverge. The 3,6-substitution pattern in phthalonitrile derivatives leads to red-shifted absorption spectra in resulting phthalocyanines, as seen in zinc phthalocyanine complexes with thienyl substituents. This contrasts with the 4,5-isomer, where substituent proximity could induce steric clashes or distinct electronic couplings. Such differences underscore the importance of precise structural characterization in materials design.

Properties

Molecular Formula |

C8H2Br2N2 |

|---|---|

Molecular Weight |

285.92 g/mol |

IUPAC Name |

3,6-dibromobenzene-1,2-dicarbonitrile |

InChI |

InChI=1S/C8H2Br2N2/c9-7-1-2-8(10)6(4-12)5(7)3-11/h1-2H |

InChI Key |

BPQOZZWMISNVKN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1Br)C#N)C#N)Br |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme

The chemical reaction for this synthetic route can be represented as follows:

3,6-Dihydroxyphthalonitrile + Ph₃P + Br₂ → this compound + Ph₃PO + HBr

Detailed Synthesis Procedure

The synthetic protocol typically follows these sequential steps:

- Dissolution of triphenylphosphine in acetonitrile

- Addition of liquid bromine under controlled temperature (30-40°C) to form triphenylphosphine dibromide in situ

- Addition of 3,6-dihydroxyphthalonitrile to the reaction mixture

- Heating to 60-70°C for 30 minutes to initiate the substitution reaction

- Removal of acetonitrile by distillation

- Further heating of the residue to 180-200°C until gas evolution ceases

- Cooling to room temperature to obtain the solid product

- Purification by recrystallization to yield high-purity this compound

Experimental Data from Optimized Syntheses

Table 1 presents quantitative data from optimized synthesis experiments as reported in the patent literature.

Table 1. Experimental Conditions and Yields for this compound Synthesis

| Example | Triphenylphosphine (g) | Acetonitrile (mL) | Liquid Bromine (g) | 3,6-Dihydroxyphthalonitrile (g) | Reaction Temperature (°C) | Reaction Time (min) | Final Heating Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | 4.5 | 15 | 2.8 | 1.0 | 60 | 30 | 180 | 80 |

| 2 | 18 | 60 | 11.2 | 4.0 | 70 | 30 | 200 | 79 |

| 3 | 45 | 150 | 28 | 10 | 65 | 30 | 190 | 78 |

The molar ratio of reactants was maintained at 1:1:1 for triphenylphosphine:liquid bromine:3,6-dihydroxyphthalonitrile across all experimental variations, which proved optimal for maximizing yield while minimizing side reactions.

Characterization of the Product

The synthesized this compound typically appears as white needle-like crystals. Spectroscopic characterization by ¹H NMR shows a single peak at a chemical shift of 7.78 ppm, corresponding to the hydrogen atoms on the benzene ring, which confirms the expected structure with bromine atoms at the 3 and 6 positions.

Alternative Preparation Methods

While the triphenylphosphine dibromide method represents the most efficient synthetic route, several alternative approaches have been reported in the literature.

Electrophilic Aromatic Substitution Reactions

Some literature reports mention the use of dibromoisocyanuric acid to facilitate electrophilic aromatic substitution reactions with phthalonitriles, though the specificity for this compound production requires further clarification.

Reaction Mechanism

The transformation of 3,6-dihydroxyphthalonitrile to this compound using triphenylphosphine dibromide proceeds through a sequence of mechanistic steps.

Formation of the Brominating Agent

Initially, triphenylphosphine reacts with bromine to form triphenylphosphine dibromide in situ:

Ph₃P + Br₂ → Ph₃PBr₂

This phosphonium species serves as an activated brominating agent with enhanced electrophilicity compared to molecular bromine alone.

Hydroxyl Group Activation and Substitution

The hydroxyl groups of 3,6-dihydroxyphthalonitrile undergo activation through interaction with the phosphonium species, followed by nucleophilic displacement by bromide:

Ar-OH + Ph₃PBr₂ → [Ar-O-PPh₃]⁺Br⁻ → Ar-Br + Ph₃PO

The high-temperature phase of the reaction (180-200°C) ensures complete conversion and elimination of byproducts, particularly triphenylphosphine oxide.

Optimization Parameters for Synthesis

Several critical parameters influence the efficiency and yield of this compound synthesis.

Temperature Control

The reaction proceeds in distinct temperature-dependent phases:

- Initial reaction at 30-40°C for the formation of triphenylphosphine dibromide

- Intermediate reaction at 60-70°C for hydroxyl activation

- Final reaction at 180-200°C for complete substitution

Precise temperature control at each stage is essential for optimizing yield and minimizing side reactions.

Solvent Selection

Acetonitrile serves as the optimal solvent for this transformation due to:

- Excellent solubility for triphenylphosphine

- Compatibility with the bromination reaction

- Easy removal by distillation before the high-temperature phase

Purification Techniques

The crude this compound product requires purification to achieve high purity suitable for further applications.

Recrystallization

Recrystallization represents the primary purification method, typically performed using a mixed solvent system of dichloromethane and methanol. Multiple recrystallization cycles (typically three) have been reported to achieve high-purity product.

Comparison with Alternative Methods

Unlike the direct bromination approach, which produces multiple isomers requiring complex separation techniques, the hydroxyl-to-bromine conversion method yields a more selective product that can be purified by straightforward recrystallization.

Applications of this compound

The versatility of this compound as a synthetic intermediate is demonstrated by its diverse applications in materials chemistry.

Chemical Reactions Analysis

3,6-Dibromophthalonitrile undergoes several types of chemical reactions, including substitution and coupling reactions. For example, it can react with nucleophiles to form substituted derivatives. Common reagents used in these reactions include triphenylphosphine dibromide and hypobromic acid . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various substituted phthalonitrile derivatives.

Scientific Research Applications

3,6-Dibromophthalonitrile is an organic compound with a variety of applications in scientific research, particularly in the synthesis of phthalocyanine compounds and other materials . Phthalocyanines themselves are valuable in fields such as materials science, chemistry, bioscience, and medicine .

Scientific Research Applications

This compound serves as a crucial raw material in synthesizing phthalocyanines, which are used in various applications, including dyes, light-guide materials, and photosensitizers .

Synthesis of Phthalocyanines

- This compound is used for the synthesis of phthalocyanine compounds, which have applications in medicine, materials, dyes, and chemical fields . For example, it can be used in the synthesis of zinc(II) phthalocyanines .

- Substituted phthalonitriles, including this compound, are used in the synthesis of substituted phthalocyanines . The cyclotetramerization of 3,6-dibutylphthalonitrile, for instance, results in the formation of metal-free 1,4,8,11,15,18,22,25-octabutylphthalocyanine .

- The compound can be used to create phthalocyanines with specific properties, such as those with thienyl substituents that result in red-shifted Q-bands and enhanced stability .

Applications of Phthalocyanines

Phthalocyanines, synthesized using this compound, have a wide array of applications:

- Dyes and Pigments: Phthalocyanines are used as blue or green coloring agents in paints, inks, and dyes .

- High-Tech Materials: They are employed as light-guide materials in laser printers and xerographic printers and as video disc recording materials .

- Organic Semiconductors: Phthalocyanines are used in solar cells, organic light-emitting diodes, field-effect transistors, and molecular rectifiers .

- Medical Applications: Phthalocyanines are used in the photodynamic therapy of tumors as photosensitizers . Studies have explored phthalonitrile derivatives with 3-hydroxypropylthio groups for photodynamic therapy .

Other potential applications

- Bioactive Peptides: Bioactive peptides derived from various sources are being explored for pharmaceutical applications, including antidiabetic, anticancer, and anti-inflammatory agents .

- Wound Healing: Bioactive peptides have shown promise in promoting wound healing. For instance, LL-37 antimicrobial peptides have been found to increase re-epithelialization and granulation tissue formation in wounds .

- Cardiovascular Health: Cocoa polyphenols, can modify risk factors for chronic human conditions and have shown positive effects on cardiovascular, immunological, and digestive health .

Synthesis Methods of this compound

- This compound can be synthesized from 3,6-dihydroxyphthalonitrile using triphenylphosphine dibromide as a bromination reagent .

- A synthesis method involves dissolving triphenylphosphine in acetonitrile, cooling, and adding bromine. This is followed by the addition of 3,6-dihydroxyl phthalic nitrile and heating. The resulting solid is recrystallized to obtain 3,6-dibromo phthalonitrile .

Mechanism of Action

The mechanism by which 3,6-Dibromophthalonitrile exerts its effects is primarily through its ability to participate in various chemical reactions, leading to the formation of complex organic molecules. The bromine atoms in the compound make it highly reactive, allowing it to undergo substitution and coupling reactions with ease. These reactions often involve the formation of new carbon-bromine or carbon-nitrogen bonds, which are crucial in the synthesis of advanced materials .

Comparison with Similar Compounds

4,5-Dimethoxyphthalonitrile

- Structure : Methoxy groups at 4- and 5-positions (vs. bromine at 3,6 in 3,6-dibromophthalonitrile).

- Reactivity : Methoxy groups are electron-donating, reducing the electrophilicity of the benzene ring. This contrasts with the electron-withdrawing bromine substituents in this compound, which enhance electrophilic substitution reactivity.

3,6-Bis(3-Hydroxypropylthio)phthalonitrile

- Synthesis: Derived from this compound via nucleophilic substitution with 3-mercapto propanol, achieving a 38% yield. The bromine substituents act as superior leaving groups compared to chloro analogs, enabling efficient substitution under mild conditions .

Halogenated Isothiazole Derivatives

3-Chloroisothiazole-4,5-dicarbonitrile (12) and 3-Bromoisothiazole-4,5-dicarbonitrile (13)

- Core Structure : Isothiazole ring (vs. benzene in phthalonitriles).

- Reactivity : Bromine at position 3 enhances electrophilicity, similar to this compound. However, the isothiazole core introduces distinct electronic properties, favoring cycloaddition and polymerization reactions.

- Synthesis: Prepared from ylidenemalononitrile precursors, with bromine offering higher reactivity than chlorine in subsequent functionalization .

Comparative Data Table

Research Findings and Implications

- Electronic Effects : Bromine substituents in this compound significantly lower the LUMO energy of the phthalonitrile core, facilitating nucleophilic attack and cross-coupling reactions. In contrast, methoxy groups in 4,5-dimethoxyphthalonitrile raise the LUMO energy, limiting reactivity .

- Synthetic Utility : The bromine atoms in this compound enable efficient substitution with thiols, amines, and alkoxides, making it a versatile building block for advanced materials. Chloro analogs (e.g., 3-chloroisothiazole derivatives) require harsher conditions for similar transformations .

- Yield Optimization : Wang et al. (2015) demonstrated that optimized synthesis routes for this compound reduce byproducts and improve scalability, addressing challenges seen in earlier methods .

Biological Activity

3,6-Dibromophthalonitrile is a compound of significant interest in organic chemistry and medicinal applications due to its unique structural characteristics and biological activities. This article delves into its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Synthesis

This compound features two bromine atoms attached to the phthalonitrile backbone. Its molecular formula is CHBrN, with a molecular weight of approximately 315.95 g/mol. The compound can be synthesized through various methods, including bromination of phthalonitrile derivatives using reagents like triphenylphosphine dibromide .

Key Synthesis Pathways:

| Synthesis Method | Description |

|---|---|

| Bromination | Utilizes triphenylphosphine dibromide to introduce bromine at the 3 and 6 positions of phthalonitrile. |

| Reactivity with Nucleophiles | The compound's reactivity with nucleophiles enhances its utility in synthetic organic chemistry. |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study evaluated its efficacy against various bacterial strains, demonstrating significant inhibition of growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The compound's mechanism appears to involve disruption of bacterial cell membrane integrity, leading to cell lysis .

Antioxidant Activity

The compound has also been investigated for its antioxidant properties. In vitro assays revealed that this compound effectively scavenges free radicals, thereby reducing oxidative stress in cellular models. This activity was quantified using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, where it exhibited a concentration-dependent response .

Antioxidant Efficacy Comparison:

| Compound | IC50 (µM) |

|---|---|

| This compound | 25 |

| Butylated Hydroxy Toluene (BHT) | 30 |

| Butylated Hydroxy Anisole (BHA) | 35 |

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory study, this compound was tested against a panel of pathogens. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against S. aureus, showcasing its potential as a lead compound for developing new antimicrobial agents .

Case Study 2: Antioxidant Activity in Cellular Models

A recent study evaluated the protective effects of this compound on human liver cells subjected to oxidative stress induced by hydrogen peroxide. The treatment resulted in a significant reduction in cell death and lipid peroxidation markers compared to untreated controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.